molecular formula C7H5BrClNO2 B1420869 Methyl 2-bromo-5-chloroisonicotinate CAS No. 1214336-33-0

Methyl 2-bromo-5-chloroisonicotinate

Cat. No. B1420869
M. Wt: 250.48 g/mol
InChI Key: ULWWIJRKBREIRR-UHFFFAOYSA-N
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Description

“Methyl 2-bromo-5-chloroisonicotinate” is a chemical compound with the molecular formula C7H5BrClNO2 . It has a molecular weight of 250.48 . This compound is also known as "Methyl 5-bromo-2-chloroisonicotinate" .


Molecular Structure Analysis

The molecular structure of “Methyl 2-bromo-5-chloroisonicotinate” consists of a pyridine ring substituted with bromine and chlorine atoms, and an ester group .


Physical And Chemical Properties Analysis

“Methyl 2-bromo-5-chloroisonicotinate” is a colorless to yellow liquid or solid . It has a density of 1.7±0.1 g/cm3, a boiling point of 286.5±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . Its molar refractivity is 48.7±0.3 cm3 .

Scientific Research Applications

1. Precursors in Organic and Coordination Chemistry

  • Halomethylation of Salicylaldehydes : A study demonstrated the one-pot bromo- and chloro-methylation of salicylaldehydes, providing a method to attach functional arms to these compounds for further applications in organic and coordination chemistry (Wang et al., 2006).

2. Synthesis of Bromo-Chloro Compounds

  • Synthesis of 4-Bromo-2-chlorotoluene : Research shows the synthesis of 4-Bromo-2-chlorotoluene from 4-bromo-2-nitrotoluene, indicating the versatility of bromo-chloro compounds in chemical synthesis (Xue Xu, 2006).

3. Antifibrinolytic Agents

  • Synthesis of AZD6564 : A practical and scalable synthesis route for an antifibrinolytic agent, AZD6564, starting from methyl 2-chloroisonicotinate, showcases its utility in pharmaceutical synthesis (Andersen et al., 2014).

4. Environmental Chemistry

  • Study of Methyl Bromide Volatilization : Research on the volatilization of Methyl bromide from tarped and nontarped fields contributes to understanding its environmental impact (Majewski et al., 1995).

5. Biodegradation Studies

  • Methylation of Halogenated Phenols by Bacteria : Investigations into the O-methylation of halogenated phenols by bacterial cell extracts provide insights into biodegradation pathways (Neilson et al., 1988).

6. Prodrug Systems for Hypoxic Tissues

  • Development of Prodrug Systems : The creation of a bioreductively activated prodrug system using 5-Chloromethyl-1-methyl-2-nitroimidazole and 5-bromoisoquinolin-1-one illustrates the potential of these compounds in targeted drug delivery (Parveen et al., 1999).

7. Antiviral Research

  • Synthesis of Antiviral Compounds : The synthesis of 5-Substituted 3-Isoxazolol fibrinolysis inhibitors for antiviral applications highlights the role of these compounds in medicinal chemistry (Hocková et al., 2003).

8. Alternatives to Methyl Bromide

  • Research on Methyl Bromide Alternatives : Studies focus on finding alternatives to Methyl bromide for pre-plant and post-harvest pest control, showing the relevance of these compounds in agriculture (Schneider et al., 2003).

Safety And Hazards

“Methyl 2-bromo-5-chloroisonicotinate” is classified as a hazardous substance. It has the signal word “Warning” and hazard statements H302-H312-H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

methyl 2-bromo-5-chloropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c1-12-7(11)4-2-6(8)10-3-5(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWWIJRKBREIRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-5-chloroisonicotinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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